molecular formula C13H20F3NO5S B2719970 4-((tert-Butoxycarbonyl)amino)-4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate CAS No. 2138510-40-2

4-((tert-Butoxycarbonyl)amino)-4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate

Cat. No. B2719970
CAS RN: 2138510-40-2
M. Wt: 359.36
InChI Key: QZNLGPHGFVVJRW-UHFFFAOYSA-N
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Description

This compound is a chemical compound . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . It is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions .


Chemical Reactions Analysis

The Boc group is removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Scientific Research Applications

Peptide Synthesis

The compound is used as a protecting group in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is used for N α-amino protecting, which can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Organic Synthesis

The compound can be used in organic synthesis, especially when dealing with amino acid ionic liquids (AAILs) . The tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are particularly useful in this context .

Synthesis of Hydrophobic Peptides

The compound is used in the synthesis of hydrophobic peptides . The Boc group is particularly useful in these cases, as it provides protection for the amino group during synthesis .

4. Synthesis of Peptides Containing Ester and Thioester Moieties The compound is also used in the synthesis of peptides containing ester and thioester moieties . Again, the Boc group plays a crucial role in protecting the amino group during synthesis .

5. Use in Solid-Phase Peptide Synthesis (SPPS) The compound is used in Solid-Phase Peptide Synthesis (SPPS), where the Boc group is used for the protection of the N α-amino moiety . This strategy uses the principle of graded acid stability, where differential acid strengths are used for the stepwise removal of the N α-Boc protecting group and side-chain deprotection and peptide cleavage .

Synthesis of Room-Temperature Ionic Liquids

The compound is used in the synthesis of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids have potential applications in various fields, including green chemistry, catalysis, and materials science .

Safety and Hazards

The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . More specific safety data for this compound was not found in the sources.

Future Directions

The use of the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . To expand the applicability of amino acid ionic liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis .

properties

IUPAC Name

[4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3NO5S/c1-11(2,3)21-10(18)17-12(4)7-5-9(6-8-12)22-23(19,20)13(14,15)16/h5H,6-8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNLGPHGFVVJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC1)OS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-methyl-4-(trifluoromethanesulfonyloxy)cyclohex-3-en-1-yl]carbamate

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